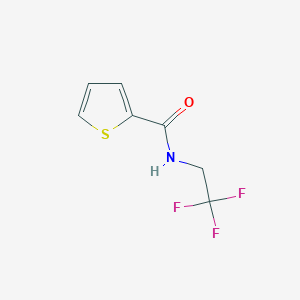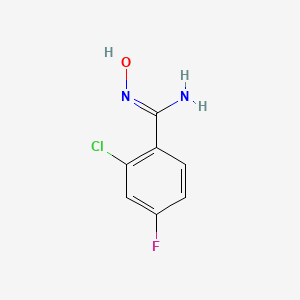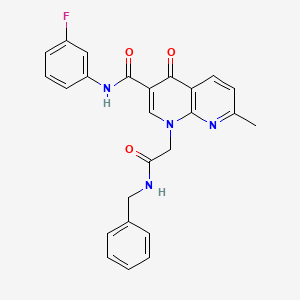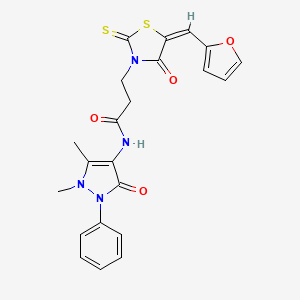![molecular formula C10H13N5O3S B2940299 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide CAS No. 2310159-78-3](/img/structure/B2940299.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a larger group of compounds known as triazolopyridazines, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridazines involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves complex chemical reactions and requires a deep understanding of organic chemistry .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors . The molecular formula of this compound is C16H14N8O2 .Chemical Reactions Analysis
Triazolopyridazines exhibit a range of chemical reactions. For instance, they can exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance . They can also exhibit potent antiproliferative activities against certain cells .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazines can vary. Some compounds in this class have been found to have a remarkable measured density of 1.91 g/cm3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .科学的研究の応用
Antioxidant Activity Studies
Research on antioxidant activity is crucial in understanding how compounds can protect against oxidative stress, which is linked to various diseases. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are standard in determining a compound's antioxidant potential. These methodologies could be applicable in evaluating the antioxidant capacity of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide, providing insights into its possible therapeutic applications in oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Pharmacological Impurities and Synthesis
The synthesis and identification of pharmaceutical impurities are vital for drug safety and efficacy. Studies focusing on the synthesis pathways and the identification of impurities can help in understanding the stability and purity of pharmaceutical compounds. This area of research could be relevant for ensuring the quality and safety of drugs containing this compound (Saini et al., 2019).
Environmental and Food Analysis
The use of compounds in environmental and food analysis, particularly as part of immunoassays and biosensors, underscores the importance of chemical compounds in detecting and quantifying pollutants or pathogens. Research in this area could explore the use of this compound in developing new analytical tools or enhancing existing methods for environmental and food safety (Fránek & Hruška, 2018).
Novel Synthetic Pathways and Drug Impurities
Investigations into novel synthetic pathways and the characterization of drug impurities are crucial for the development of safer and more effective pharmaceutical agents. Research in this domain contributes to the broader understanding of chemical synthesis, potential side reactions, and the creation of standards for pharmaceutical impurities. Such studies could be applied to this compound to optimize its synthesis and identify potential impurities that could arise during its production (Saini et al., 2019).
将来の方向性
作用機序
Target of Action
The primary target of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is believed that the compound interacts with its target, the zipa protein, leading to changes in the bacterial cell division process .
Biochemical Pathways
Given its target, it can be inferred that the compound affects thebacterial cell division pathway .
Result of Action
Given its target, it can be inferred that the compound may interfere with thebacterial cell division process , potentially inhibiting the growth and proliferation of bacteria .
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIHVGKNSBBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

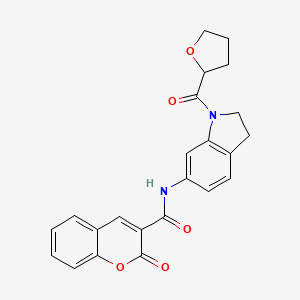
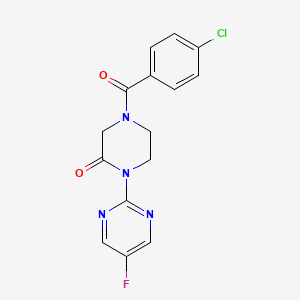

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)
![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)

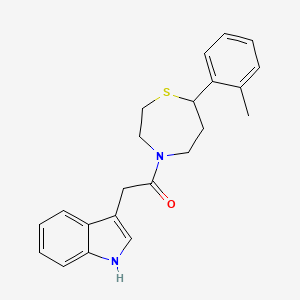
![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)
